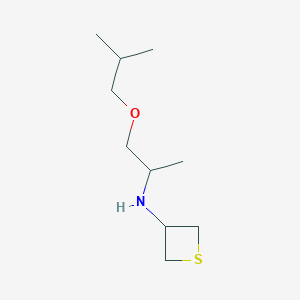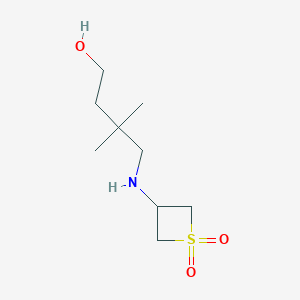![molecular formula C9H9N3O2 B8218558 5,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B8218558.png)
5,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is a heterocyclic compound featuring a triazole ring fused to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-3,5-dimethylpyridine with ethyl chloroformate, followed by cyclization with hydrazine hydrate. The reaction conditions often include:
Temperature: Moderate heating (60-80°C)
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This often involves:
Continuous flow reactors: To maintain consistent reaction conditions
Automated synthesis: To reduce human error and increase efficiency
Purification techniques: Such as recrystallization or chromatography to ensure high purity
化学反应分析
Types of Reactions
5,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride
Substitution: Nucleophilic or electrophilic substitution reactions, often facilitated by catalysts
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Halogenating agents like thionyl chloride for chlorination
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of halogenated derivatives
科学研究应用
5,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties
Industry: Utilized in the development of novel materials with specific electronic or optical properties
作用机制
The mechanism by which 5,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid exerts its effects often involves:
Molecular Targets: Binding to specific enzymes or receptors, such as kinases or G-protein coupled receptors
Pathways Involved: Modulation of signaling pathways like PI3K/AKT/mTOR, leading to effects such as cell cycle arrest or apoptosis
相似化合物的比较
Similar Compounds
1,2,4-Triazolo[4,3-a]pyridine derivatives: Share the triazole-pyridine core but differ in substituents
Pyrido[2,3-d]pyrimidines: Another class of fused heterocycles with similar applications
Uniqueness
5,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better exploit its potential in various scientific and industrial fields.
属性
IUPAC Name |
5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-5-3-4-7-10-11-8(9(13)14)12(7)6(5)2/h3-4H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGCREUPTJMDLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NN=C2C(=O)O)C=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid](/img/structure/B8218477.png)
![tert-butylN-[1-(azetidin-3-yl)-2-hydroxyethyl]carbamate](/img/structure/B8218479.png)
![3-(2-Hydroxypropan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B8218486.png)

![methyl 2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B8218499.png)

![Tert-butyl 6-fluoro-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B8218510.png)

![2-[(Tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.4]octane-1-carboxylic acid](/img/structure/B8218531.png)
![2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetonitrile](/img/structure/B8218546.png)



